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Compound of Interest

Compound Name: 4-Chloro-6-iodoquinazoline

Cat. No.: B131391

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-Chloro-6-
iodoquinazoline and its structurally related analogue, 4-chloro-6,7-dimethoxyquinazoline. Due
to the limited availability of public experimental spectra for 4-Chloro-6-iodoquinazoline, this
guide leverages predicted data and compares it with the known experimental data of a similar
compound to provide a valuable resource for researchers.

Spectroscopic Data Comparison

The following tables summarize the available and comparative spectroscopic data for 4-
Chloro-6-iodoquinazoline and 4-chloro-6,7-dimethoxyquinazoline.

Table 1: Mass Spectrometry Data

Compound Parameter m/z Data Type

4-Chloro-6- ) ) )

) ) ] Monoisotopic Mass 289.91077 Da Predicted[1][2]

iodoquinazoline

[M+H]* 290.91805 Predicted[2]

[M+Na]* 312.89999 Predicted[2]

4-chloro-6,7- ] )
Molecular Weight 224.65 g/mol Experimental

dimethoxyquinazoline
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Table 2: Infrared (IR) Spectroscopy Data

While experimental IR data for 4-Chloro-6-iodoquinazoline is not readily available, the
expected characteristic absorptions can be inferred from the spectra of similar quinazoline
derivatives. For comparison, the experimental IR data for 4-chloro-6,7-dimethoxyquinazoline is
provided.

Compound Technique Source of Spectrum

4-chloro-6,7-
i ) ) KBr Pellet Bio-Rad Laboratories
dimethoxyquinazoline

Note: Researchers can expect to see characteristic peaks for C-Cl, C-I, C=N, and aromatic C-H
stretching and bending vibrations in the IR spectrum of 4-Chloro-6-iodoquinazoline.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for 4-Chloro-6-iodoquinazoline is not publicly available. For
comparative purposes, the predicted 13C NMR data for 4-Chloro-6-iodoquinazoline and the
experimental data for other quinazoline derivatives are presented.

Compound Nucleus Chemical Shift (6) ppm

161.67, 153.40, 148.17,
6-chloro-2-phenylquinazolin- 15C 137.87,132.91, 132.08,
4(3H)-one 130.31, 129.10, 128.45,

128.31, 123.05, 119.39[3]

2,3-dihydroquinazolin-4(1H)-

13C Ranges from ~113 to ~165[4]
ones (general)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Weigh approximately 5-10 mg of the quinazoline sample and dissolve it
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI5) in a clean, dry vial.
Transfer the solution to a standard 5 mm NMR tube.

o Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer
on the deuterium signal of the solvent and shim the magnetic field to achieve optimal
resolution.

o Data Acquisition: Acquire a standard *H NMR spectrum. To improve the signal-to-noise ratio,
a minimum of 4-8 transients is recommended. For 13C NMR, a greater number of scans will
be necessary.

o Data Processing: Process the acquired spectrum by applying Fourier transformation, phase
correction, and baseline correction. Reference the spectrum to the residual solvent peak
(e.g., DMSO at 2.50 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Technique): Mix a small amount of the solid sample with dry
potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,
transparent disk using a hydraulic press.

o Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Record the spectrum, typically in the range of 4000-400 cm™—1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For quinazoline
derivatives, techniques such as electrospray ionization (ESI) or gas chromatography-mass
spectrometry (GC-MS) can be utilized.

« lonization: lonize the sample molecules. ESI is a soft ionization technique suitable for polar
molecules, while GC-MS typically employs electron ionization (EI).
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o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection and Spectrum Generation: Detect the ions and generate a mass spectrum that
plots ion intensity versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a
synthesized chemical compound like 4-Chloro-6-iodoquinazoline.

Compound Synthesis
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-Chloro-6-
iodoquinazoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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